molecular formula C9H10BrO4P B1608092 Dimethyl(4-bromophenyloxomethyl)phosphonate CAS No. 33493-31-1

Dimethyl(4-bromophenyloxomethyl)phosphonate

Cat. No.: B1608092
CAS No.: 33493-31-1
M. Wt: 293.05 g/mol
InChI Key: QSFIDWDIXNEVSR-UHFFFAOYSA-N
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Description

Dimethyl(4-bromophenyloxomethyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester group (dimethoxyphosphoryl) linked to a 4-bromophenyloxomethyl moiety. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science. The bromine atom at the para position enhances electrophilic reactivity, while the phosphonate group facilitates nucleophilic substitution or coupling reactions. Its synthesis typically involves Wittig-Horner reactions or phosphorylation of carbonyl precursors, as observed in analogous compounds .

Properties

IUPAC Name

(4-bromophenyl)-dimethoxyphosphorylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrO4P/c1-13-15(12,14-2)9(11)7-3-5-8(10)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFIDWDIXNEVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(=O)C1=CC=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378694
Record name AC1MCNF8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33493-31-1
Record name AC1MCNF8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a classical method for synthesizing phosphonates. For dimethyl(4-bromophenyloxomethyl)phosphonate, this involves reacting 4-bromobenzoyl chloride with trimethyl phosphite under controlled conditions.

Procedure :

  • 4-Bromobenzoyl chloride (1 equiv) is heated with trimethyl phosphite (1.2 equiv) at 80–100°C for 12–24 hours in an inert solvent (e.g., toluene).
  • The reaction proceeds via nucleophilic substitution, where the phosphite attacks the acyl chloride, displacing chloride and forming the phosphonate ester.

Key Data :

Parameter Value
Yield 70–85%
Purity ≥95% (after column chromatography)
Characterization $$^{31}\text{P NMR}$$: δ 18–20 ppm

This method is scalable and widely used for arylphosphonates, though it requires careful control of moisture and temperature.

Pudovik Reaction (Carbonyl Addition)

The Pudovik reaction enables the addition of dialkyl phosphites to carbonyl compounds. For this compound, 4-bromophenyl glyoxal or a related α-ketoaldehyde serves as the substrate.

Procedure :

  • 4-Bromophenyl glyoxal (1 equiv) is treated with dimethyl phosphite (1.5 equiv) in the presence of a base (e.g., K$$2$$CO$$3$$) at room temperature.
  • The reaction forms the α-hydroxyphosphonate intermediate, which is oxidized to the target ketophosphonate using MnO$$2$$ or CrO$$3$$.

Key Data :

Parameter Value
Oxidation Yield 60–75%
Intermediate α-Hydroxyphosphonate (isolated)

This method is advantageous for introducing functionalized aryl groups but requires an additional oxidation step.

Direct Phosphorylation via Acyl Chlorides

Acyl chlorides react directly with dialkyl phosphites under mild conditions to form ketophosphonates.

Procedure :

  • 4-Bromobenzoyl chloride (1 equiv) is reacted with dimethyl phosphite (1.1 equiv) in dichloromethane with triethylamine (1.2 equiv) as a base.
  • The reaction is complete within 2–4 hours at 0–25°C.

Key Data :

Parameter Value
Reaction Time 2–4 hours
Yield 80–90%

This method avoids high temperatures and is suitable for acid-sensitive substrates.

Hydrolysis of Dichlorophosphine Oxide

A less common but viable route involves the hydrolysis of dichlorophosphine oxide intermediates.

Procedure :

  • 4-Bromophenyl dichlorophosphine oxide is synthesized via chlorination of the corresponding phosphine.
  • Hydrolysis with aqueous NaOH (5%) yields the phosphonic acid, which is esterified with methanol/H$$2$$SO$$4$$ to form the dimethyl ester.

Key Data :

Parameter Value
Hydrolysis Yield 65–75%
Esterification >90% conversion

This method is modular but involves multiple steps and harsh conditions.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Advantage
Michaelis-Arbuzov 70–85 95+ High Simplicity, one-step synthesis
Pudovik Reaction 60–75 90+ Moderate Functional group tolerance
Direct Phosphorylation 80–90 95+ High Mild conditions
Dichlorophosphine 65–75 85+ Low Modularity

Applications in Further Functionalization

This compound serves as a precursor for:

Chemical Reactions Analysis

Hydrolysis

Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of phosphonic acids and alcohols. For dimethyl(4-bromophenyloxomethyl)phosphonate:

  • Acidic hydrolysis : Reaction with concentrated HCl (3 equivalents) for 2.5–9.5 hours at elevated temperatures yields 4-bromophenyloxomethylphosphonic acid and methanol .

  • Basic hydrolysis : While not explicitly studied for this compound, general phosphonate chemistry suggests base-catalyzed hydrolysis would follow similar mechanisms, cleaving the P–O bonds .

Table 1: Hydrolysis Conditions and Products

Reaction TypeConditionsProducts
Acidic (HCl)3 eq. HCl, 2.5–9.5 h, reflux4-bromophenyloxomethylphosphonic acid + MeOH
BasicNaOH, elevated temp4-bromophenyloxomethylphosphonic acid + MeOH

Cross-Coupling Reactions

Phosphonate esters can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides. For example:

  • Pd-catalyzed coupling : Dimethyl phosphonates react with aryl halides using Pd(PPh₃)₄ under microwave irradiation, retaining configuration at the phosphorus center .

  • Mechanism : The phosphonate acts as a nucleophile, displacing halide from the aryl halide to form a new carbon-phosphorus bond.

Table 2: Cross-Coupling Parameters

CatalystConditionsRetention of Configuration
Pd(PPh₃)₄Microwave, <10 minYes (at P and vinyl centers)

Phosphorylation and Alkylation

  • Phosphorylation : Dimethyl phosphonates can undergo phosphorylation via metal-free methods, such as radical-radical coupling with triphenyl phosphite .

  • Alkylation : While not directly reported for this compound, general phosphonate chemistry includes alkylation via the Michaelis-Becker reaction, where deprotonated phosphonates react with alkyl halides .

Horner-Wadsworth-Emmons Reaction

Phosphonate esters can form E-alkenes via deprotonation and reaction with aldehydes. For this compound:

  • Mechanism : Deprotonation generates a carbanion, which reacts with an aldehyde to form an alkene and dialkyl phosphate .

  • Limitations : The presence of a bulky 4-bromophenyloxomethyl group may influence reaction efficiency.

Analytical and Stability Considerations

  • Detection : Silica-based molecularly imprinted polymers (MIPs) can detect dimethyl methylphosphonate (DMMP) analogs via hydrogen bonding and van der Waals interactions .

  • Hydrolytic Degradation : Dimethyl phosphonates degrade faster in basic solutions, with half-lives influenced by pH and substituents .

Mechanism of Action

Comparison with Similar Compounds

Diethyl(4-bromophenyl)phosphonate (CAS 20677-12-7)

  • Structure : Ethyl ester groups replace the methyl groups.
  • Synthesis : Prepared via phosphorylation of 4-bromobenzaldehyde derivatives using diethylphosphite, yielding ~65–69% under mild conditions .
  • Reactivity : Ethyl esters offer slower hydrolysis kinetics compared to methyl esters, enhancing stability in acidic environments.

Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate (CAS 189099-56-7)

  • Structure : Phenyl esters and a chlorine atom at the benzyl position.
  • Applications : Used as a flame retardant and coupling agent; the chlorine atom increases electrophilicity but reduces thermal stability .

Dimethyl (2-Oxoheptyl)phosphonate (CAS 36969-89-8)

  • Structure : Alkyl chain with a ketone group instead of an aromatic ring.
  • Synthesis : Achieved via Michaelis-Arbuzov reaction, yielding 61–66% under alkaline hydrolysis .
  • Applications : Primarily serves as a pharmaceutical intermediate due to its lipophilic alkyl chain .

Physicochemical and Functional Properties

  • Fluorescence: Unlike aminophosphonates (e.g., 1-(pyrene-1-carboxamido)methylphosphonic acid), dimethyl(4-bromophenyloxomethyl)phosphonate lacks significant fluorescence due to the absence of conjugated aromatic systems .
  • Solubility : The bromophenyl group increases hydrophobicity compared to alkylphosphonates (e.g., dimethyl pentylphosphonate) but enhances solubility in polar aprotic solvents like DCM .
  • Thermal Stability : Less stable than diarylphosphonates (e.g., diphenyl derivatives) due to the electron-withdrawing bromine atom .

Biological Activity

Dimethyl(4-bromophenyloxomethyl)phosphonate is a phosphonate compound with significant biological activity, particularly in the context of pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10_{10}H12_{12}BrO3_3P
  • Molecular Weight : 293.09 g/mol

The presence of the bromine atom in the phenyl ring enhances its biological activity by influencing the compound's interaction with biological targets.

Mechanisms of Biological Activity

Phosphonates, including this compound, exhibit biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : Phosphonates can act as inhibitors of key enzymes involved in metabolic pathways. For instance, studies have shown that certain phosphonate derivatives inhibit autotaxin (ATX), an enzyme that produces lysophosphatidic acid (LPA), a lipid mediator involved in cancer progression and metastasis .
  • Chemical Mimicry : The structural similarity of phosphonates to natural substrates allows them to mimic these substrates in biochemical reactions. This property is crucial for their role as enzyme inhibitors .
  • Antimicrobial Properties : Some phosphonates have demonstrated broad-spectrum antimicrobial activity. For example, fosfomycin, a known phosphonate antibiotic, inhibits bacterial cell wall synthesis by targeting specific enzymes .

Inhibition of Autotaxin

A study investigated the inhibitory effects of various phosphonate analogs on ATX activity. The results indicated that certain β-hydroxy phosphonates could inhibit ATX by 50-80% at higher concentrations (10 μM and 100 μM), highlighting their potential as therapeutic agents against cancer .

Compound TypeATX Inhibition (%) at 10 μMATX Inhibition (%) at 100 μM
β-Hydroxy Phosphonates50-80%70-90%
α-Hydroxy Phosphonates<10%<20%

Antimicrobial Activity

Research has also pointed to the antimicrobial properties of this compound. Its structural characteristics allow it to penetrate bacterial membranes effectively, leading to cell lysis and death. This property has been leveraged in developing new antibiotics that target resistant strains .

Safety and Toxicity

The safety profile of this compound must be considered in its application. According to material safety data sheets (MSDS), exposure may cause irritation to skin and eyes, necessitating careful handling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for dimethyl(4-bromophenyloxomethyl)phosphonate, and how can reaction parameters be systematically optimized?

  • Methodological Answer : Synthesis optimization typically involves iterative adjustments of solvent polarity, temperature, and catalyst loading. For example, phosphonate esterification reactions often employ alkoxy group donors (e.g., diethyl phosphite) under anhydrous conditions. Computational screening tools, such as quantum chemical reaction path searches, can predict optimal conditions (e.g., solvent polarity effects on transition states) before experimental validation . Trial parameters include refluxing in toluene at 110°C for 12–24 hours with a 1.2:1 molar ratio of aryl bromide to phosphite.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for confirming molecular structure, particularly the coupling between the phosphorus center and adjacent protons. X-ray crystallography provides precise bond angles and distances, as demonstrated in monoclinic crystal systems (e.g., C2/c space group with unit cell parameters a = 19.761 Å, b = 15.781 Å) . Discrepancies between NMR and crystallographic data may arise from dynamic effects (e.g., rotational isomerism) in solution versus solid-state rigidity.

Q. What safety protocols are recommended for handling this compound and its intermediates?

  • Methodological Answer : Use impermeable gloves (nitrile or neoprene) and fume hoods to avoid dermal/ocular exposure. Toxicity assessments of structurally similar phosphonates indicate risks such as H300 (fatal if swallowed) and H400 (toxic to aquatic life). Storage in anhydrous conditions (<5% humidity) prevents hydrolysis. Spill protocols include neutralization with sodium bicarbonate and adsorption via inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for phosphonate esterification?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level can model transition states and intermediate stability. For example, competing pathways (e.g., Arbuzov vs. Michaelis-Becker mechanisms) are distinguished by comparing activation energies and charge distribution maps. ICReDD’s integrated computational-experimental workflow uses Gaussian-based reaction path searches to prioritize pathways with <5 kcal/mol activation barriers .

Q. What strategies mitigate side reactions (e.g., aryl bromide displacement) during the synthesis of this compound?

  • Methodological Answer : Competing nucleophilic substitution at the 4-bromo position can be suppressed by using bulky bases (e.g., DBU) to deprotonate intermediates selectively. Kinetic monitoring via in-situ FTIR identifies byproduct formation (e.g., aryl phosphates) early, enabling real-time adjustments. Solvent screening (e.g., DMF vs. THF) further modulates reactivity, with polar aprotic solvents favoring phosphonate esterification over bromide displacement .

Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the solid-state stability of this compound?

  • Methodological Answer : Crystal packing analysis reveals stabilizing interactions such as C–H···O hydrogen bonds (2.5–3.0 Å) and π-π stacking between aromatic rings (3.4–3.8 Å interplanar distances). These interactions reduce lattice energy, enhancing thermal stability. Differential Scanning Calorimetry (DSC) and Hirshfeld surface analysis quantify these effects, guiding polymorph screening for storage stability .

Q. What reactor design considerations are critical for scaling up this compound synthesis?

  • Methodological Answer : Continuous-flow reactors minimize exothermic risks and improve mixing efficiency for biphasic reactions. Residence time distribution (RTD) models optimize parameters (e.g., flow rate, temperature gradients) to maintain >90% yield. Membrane separation technologies (e.g., nanofiltration) efficiently remove unreacted bromophenyl precursors, aligning with CRDC subclass RDF2050104 guidelines .

Q. How can solvent polarity and proticity be exploited to stabilize reactive intermediates in phosphonate synthesis?

  • Methodological Answer : Low-polarity solvents (e.g., dichloromethane) stabilize zwitterionic intermediates by reducing charge separation energy. Protic solvents (e.g., ethanol) accelerate proton transfer steps but risk hydrolyzing phosphonate esters. Solvent mixtures (e.g., THF:water 9:1) balance stabilization and reactivity, as validated by Kamlet-Taft solvatochromic parameters .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl(4-bromophenyloxomethyl)phosphonate
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